molecular formula C8H9NO3S B2727289 2-[(5-Methylthiophen-2-yl)formamido]acetic acid CAS No. 565166-71-4

2-[(5-Methylthiophen-2-yl)formamido]acetic acid

Cat. No. B2727289
CAS RN: 565166-71-4
M. Wt: 199.22
InChI Key: ABACPIACDWJIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Methylthiophen-2-yl)formamido]acetic acid is a chemical compound with the CAS Number: 565166-71-4 . It has a molecular weight of 199.23 . The IUPAC name for this compound is {[(5-methyl-2-thienyl)carbonyl]amino}acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-[(5-Methylthiophen-2-yl)formamido]acetic acid is 1S/C8H9NO3S/c1-5-2-3-6 (13-5)8 (12)9-4-7 (10)11/h2-3H,4H2,1H3, (H,9,12) (H,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(5-Methylthiophen-2-yl)formamido]acetic acid include a molecular weight of 199.23 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of cyanoaminothiophenes and thieno[2,3-d]pyrimidines : Sharanina and Baranov (1974) discussed the synthesis of 2-amino-3-cyano-4-N-arylcarbamoyl-5-methylthiophenes through the condensation of arylamides of acetoacetic acid, sulfur, and malononitrile. This process highlights the chemical versatility and potential for creating derivatives of thiophene-based compounds like 2-[(5-Methylthiophen-2-yl)formamido]acetic acid for pharmaceutical applications (Sharanina & Baranov, 1974).

Reactions of diphenylmethylen-amino acetic acid derivatives : Dölling et al. (1993) explored reactions of (diphenylmethylen-amino) acetic acid derivatives, providing insight into the reactivity and potential applications of acetic acid derivatives in synthesizing complex molecules with specific functions, which can be related to the study and utilization of compounds like 2-[(5-Methylthiophen-2-yl)formamido]acetic acid in synthesizing new materials or drugs (Dölling, Frost, Heinemann, & Hartung, 1993).

Pharmaceutical Applications

Antitumor agents and structure-activity relationships : Atwell et al. (1990) studied 9-oxoxanthene-4-acetic acids and their derivatives for antitumor activity, highlighting how specific substituents can enhance potency against tumors. This research underscores the potential of structurally related compounds, like 2-[(5-Methylthiophen-2-yl)formamido]acetic acid, in the development of new antitumor agents by exploring their structure-activity relationships (Atwell, Rewcastle, Baguley, & Denny, 1990).

Material Science

Preparation and properties of hyperbranched aromatic polyimides : Yamanaka, Jikei, and Kakimoto (2000) described the synthesis of hyperbranched aromatic polyimides using an AB2 type monomer, highlighting the utility of acetic acid derivatives in the development of new materials with potential applications in electronics, coatings, and more. This area of research indicates the broader applicability of compounds like 2-[(5-Methylthiophen-2-yl)formamido]acetic acid in material science and engineering (Yamanaka, Jikei, & Kakimoto, 2000).

Safety and Hazards

The safety information for 2-[(5-Methylthiophen-2-yl)formamido]acetic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It’s important to refer to the MSDS for complete safety information .

properties

IUPAC Name

2-[(5-methylthiophene-2-carbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABACPIACDWJIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Methylthiophen-2-yl)formamido]acetic acid

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